molecular formula C13H14BrNO2 B13855958 6-Bromo-4-(2-ethoxyethoxy)quinoline

6-Bromo-4-(2-ethoxyethoxy)quinoline

Cat. No.: B13855958
M. Wt: 296.16 g/mol
InChI Key: OXEOCIDQAOKDQL-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-ethoxyethoxy)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities and industrial applications. The presence of bromine and ethoxyethoxy groups in this compound enhances its reactivity and potential utility in synthetic chemistry and medicinal research.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-ethoxyethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Etherification: Ethylene glycol with an acid or base catalyst.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-ethoxyethoxy)quinoline involves its interaction with specific molecular targets and pathways. The bromine and ethoxyethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, in anti-cancer research, the compound may inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and ethoxyethoxy groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets that may not be achievable with other similar compounds .

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

6-bromo-4-(2-ethoxyethoxy)quinoline

InChI

InChI=1S/C13H14BrNO2/c1-2-16-7-8-17-13-5-6-15-12-4-3-10(14)9-11(12)13/h3-6,9H,2,7-8H2,1H3

InChI Key

OXEOCIDQAOKDQL-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

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